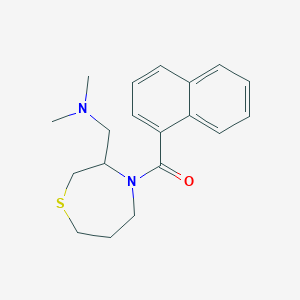

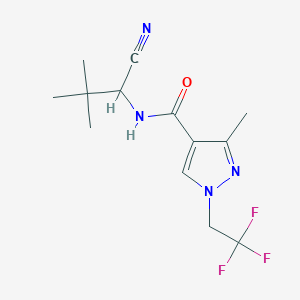

![molecular formula C20H17N5O4 B2549604 2-(2-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899996-56-6](/img/structure/B2549604.png)

2-(2-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a synthetic molecule that appears to be designed for potential anticancer properties. Although the provided papers do not directly discuss this specific compound, they do provide insight into similar compounds with related structures and potential anticancer activities. For instance, the first paper discusses the synthesis of novel acetamide derivatives with a focus on their cytotoxic effects on various cancer cell lines . The second paper also explores similar compounds, specifically derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide, and their in vitro cytotoxic activity against a range of cancer cell lines .

Synthesis Analysis

The synthesis of related compounds involves linear synthesis techniques and the use of intermediates such as methyl 3-methoxy-5-methylbenzoate . The process typically includes several steps, each requiring careful characterization of the intermediates and final products using techniques like LCMS, IR, and NMR spectroscopies . Although the exact synthesis route for the compound is not provided, it is likely that a similar multi-step synthesis approach would be used, with the possibility of introducing the 2-methoxyphenoxy and 4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl groups in separate steps.

Molecular Structure Analysis

The molecular structure of compounds similar to the one is characterized by the presence of multiple aromatic rings and heteroatoms, which may contribute to their potential biological activity . The presence of the acetamide group is a common feature, which could play a role in the interaction with biological targets. The specific molecular interactions and the structure-activity relationship would require further investigation through computational modeling and experimental studies.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds likely include amide bond formation, aromatic substitutions, and the introduction of sulfanyl groups in the case of the oxadiazole derivatives . The reactivity of the compound would be influenced by the functional groups present, such as the acetamide and the methoxy groups, which could undergo further chemical transformations under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are not detailed in the provided papers. However, properties such as solubility, melting point, and stability are typically influenced by the molecular structure. The presence of aromatic rings and heteroatoms suggests that these compounds may have moderate to low solubility in water and could be more soluble in organic solvents. The acetamide group could contribute to the compound's hydrogen bonding capacity, potentially affecting its solubility and bioavailability .

Scientific Research Applications

Synthesis and Cytotoxic Activity

Compounds similar to "2-(2-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide" have been synthesized and evaluated for their cytotoxic activities against a panel of cancer cell lines. For instance, Al-Sanea et al. (2020) explored the design, synthesis, and in vitro cytotoxic activity of certain derivatives, showcasing the potential of these compounds as anticancer agents. One compound demonstrated appreciable growth inhibition against eight cancer cell lines, highlighting the therapeutic potential of these derivatives (Al-Sanea et al., 2020).

Radiosynthesis and Imaging Applications

Another study by Dollé et al. (2008) reported on the radiosynthesis of a selective radioligand for imaging the translocator protein (18 kDa) with PET, indicating the relevance of pyrazolo[1,5-a]pyrimidineacetamides in diagnostic imaging. This study underscores the utility of structurally related compounds in developing tools for non-invasive imaging of brain inflammation and possibly other conditions (Dollé et al., 2008).

Anticonvulsant Agent Development

Research has also been conducted on developing new anticonvulsant agents, such as "Epimidin," which is structurally related to the compound . Severina et al. (2021) developed and validated an HPLC method for determining related substances in this novel anticonvulsant agent, showcasing the compound's promise in treating convulsive disorders (Severina et al., 2021).

Antioxidant Activity

Compounds with similar structures have been evaluated for their antioxidant activity. Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and assessed their antioxidant activity, demonstrating significant potential in mitigating oxidative stress (Chkirate et al., 2019).

Antifungal and Antimicrobial Properties

Jafar et al. (2017) synthesized 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound, demonstrating their antifungal effect against important types of fungi. This study indicates the broader applicability of structurally related compounds in addressing fungal infections (Jafar et al., 2017).

properties

IUPAC Name |

2-(2-methoxyphenoxy)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O4/c1-28-16-9-5-6-10-17(16)29-12-18(26)23-24-13-21-19-15(20(24)27)11-22-25(19)14-7-3-2-4-8-14/h2-11,13H,12H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTBJLALLZLGJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[[Bis(2-methylpropyl)amino]methyl]-3-(4-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2549523.png)

![2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2549524.png)

![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2549532.png)

![1-(Azepan-1-yl)-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2549534.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide](/img/structure/B2549537.png)

![methyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline](/img/structure/B2549542.png)

![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B2549543.png)